Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-
CAS No.: 54119-37-8
Cat. No.: VC18748568
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54119-37-8 |
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Molecular Formula | C11H18N2O |
Molecular Weight | 194.27 g/mol |
IUPAC Name | 2-[2-(benzylamino)ethylamino]ethanol |
Standard InChI | InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Standard InChI Key | PEORPEBHZUHNFF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNCCNCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- (IUPAC name: 2-[(2-(benzylamino)ethyl)amino]ethanol) features a central ethanol moiety (C₂H₅OH) modified at the β-position by a branched amine chain. The structure comprises:
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A primary ethanol group (-CH₂CH₂OH).
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A secondary amine (-NH-) linked to an ethyl spacer (-CH₂CH₂-).
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A benzyl group (C₆H₅CH₂-) attached to the terminal amine.
This configuration yields the molecular formula C₁₁H₁₈N₂O and a calculated molecular weight of 194.28 g/mol. The presence of both hydrophilic (ethanol, amine) and hydrophobic (benzyl) groups imparts amphiphilic properties, influencing solubility and reactivity .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, extrapolation from structurally related compounds provides preliminary insights:
The compound’s hygroscopicity and basicity (pKa ~8–10) are attributable to its amine groups, while the benzyl moiety enhances lipophilicity, enabling potential interfacial activity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- likely involves multi-step nucleophilic substitution and reduction reactions, as inferred from analogous compounds :
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Initial Amination:
Reaction of 2-chloroethanol with ethylenediamine forms 2-(2-aminoethylamino)ethanol, a precursor . -
Benzylation:
Introducing the benzyl group via reductive amination or alkylation using benzyl chloride: -
Purification:
Chromatographic techniques (e.g., HPLC) or recrystallization ensure >95% purity.
Catalytic and Process Optimization
Recent patents highlight the use of palladium on carbon (Pd/C) and phase-transfer catalysts to enhance reaction efficiency and reduce byproducts . For instance, hydrogenation under mild conditions (25–50°C, 1–3 atm H₂) achieves >90% yield in benzylation steps .
Comparative Analysis with Structural Analogs
Reactivity and Stability
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vs. 2-(2-Aminoethylamino)ethanol : The benzyl group in Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- enhances lipid solubility but reduces aqueous solubility compared to the unsubstituted analog.
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vs. Ethanol, 2-((bis(phenylmethyl)amino)ethyl)amino)-: The mono-benzyl derivative exhibits lower steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions.
Biological Activity
While the bis-benzylated analog shows moderate receptor-binding affinity (Ki ~50 nM for serotonin receptors), the mono-benzyl variant’s bioactivity remains uncharacterized, necessitating further study.
Research Gaps and Future Directions
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Experimental Characterization: Empirical validation of physicochemical properties (e.g., crystallinity, thermal stability) is critical.
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Toxicological Profiling: No data exist on acute toxicity or ecotoxicological impacts, warranting OECD guideline-compliant assays.
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Application-Specific Formulations: Exploring its efficacy in drug-delivery systems or CO₂ capture technologies could unlock novel uses.
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